molecular formula C4H3F3 B8816262 1,1,2-Trifluoro-1,3-butadiene CAS No. 68155-04-4

1,1,2-Trifluoro-1,3-butadiene

Cat. No.: B8816262
CAS No.: 68155-04-4
M. Wt: 108.06 g/mol
InChI Key: FWTUDISDSYABRU-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-1,3-butadiene (CAS No. 68155-04-4) is a fluorinated derivative of 1,3-butadiene, characterized by three fluorine atoms substituted on the first and second carbon atoms of the conjugated diene system. Its molecular formula is C₄H₃F₃, and it belongs to the class of perfluorinated compounds (PFCs), which are notable for their thermal stability and chemical inertness due to strong C-F bonds .

Properties

CAS No.

68155-04-4

Molecular Formula

C4H3F3

Molecular Weight

108.06 g/mol

IUPAC Name

1,1,2-trifluorobuta-1,3-diene

InChI

InChI=1S/C4H3F3/c1-2-3(5)4(6)7/h2H,1H2

InChI Key

FWTUDISDSYABRU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,1,2-Trifluoro-1,3-butadiene:

1,3-Butadiene (CAS 106-99-0)

  • Molecular Formula : C₄H₆
  • Properties : A gaseous, highly reactive hydrocarbon used primarily in polymer production (e.g., synthetic rubber).
  • Reactivity : Prone to polymerization and reacts violently with halogens, oxygen, and strong acids . Forms explosive peroxides upon oxidation .
  • Toxicity: Classified as a carcinogen (OSHA Standard 29 CFR 1910.1051) with documented developmental toxicity in mice .

Tetrachlorobutadiene (CAS 58334-79-5)

  • Molecular Formula : C₄Cl₄
  • Properties : A chlorinated analog with four chlorine substituents. Likely less volatile than 1,3-butadiene due to higher molecular weight.
  • Reactivity: Reacts with nucleophiles in substitution reactions.

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, CAS 306-83-2)

  • Molecular Formula : C₂HCl₂F₃
  • Properties : A partially fluorinated/chlorinated compound with refrigerant applications.
  • Toxicity : Less acutely toxic than 1,3-butadiene but exhibits moderate bioaccumulation.

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Boiling Point Reactivity Highlights Applications Toxicity Profile
This compound 68155-04-4 C₄H₃F₃ Not reported High thermal stability; electrophilic addition favored Fluoropolymer intermediates Limited data; likely persistent
1,3-Butadiene 106-99-0 C₄H₆ -4.4°C Polymerizes explosively; reacts with halogens Synthetic rubber, plastics Carcinogenic
Tetrachlorobutadiene 58334-79-5 C₄Cl₄ Not reported Substitution reactions; environmental persistence Chemical synthesis Suspected bioaccumulation
HCFC-123 306-83-2 C₂HCl₂F₃ 28.7°C Low flammability; ozone-safe refrigerant Refrigerants, solvents Moderate toxicity

Research Findings and Key Insights

Fluorination Effects: The substitution of fluorine in this compound enhances thermal and chemical stability compared to chlorinated analogs like Tetrachlorobutadiene.

Toxicity Gaps: While 1,3-butadiene has well-documented carcinogenicity, toxicity data for this compound are sparse. Its structural similarity to persistent PFCs suggests possible bioaccumulation risks requiring further study .

Industrial Potential: The compound’s stability and fluorinated structure position it as a candidate for high-performance materials, contrasting with 1,3-butadiene’s bulk use in rubber production .

Preparation Methods

Aqueous-Phase Zinc-Mediated Dehalogenation

A breakthrough method utilizes water as a solvent and metallic zinc for the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This approach avoids polar organic solvents, simplifying product isolation. In a representative procedure, 46 g of the precursor reacted with 10.8 g of zinc powder in water at 70–80°C for 1 hour, yielding 24.7 g of crude product with 98.9% purity and 86.1% yield. The reaction mechanism proceeds via β-elimination, where zinc abstracts bromine and chlorine atoms, forming the conjugated diene.

Table 1: Optimization of Zinc-Mediated Dehalogenation

ParameterOptimal RangeYield (%)Purity (%)
Zinc:Precursor Ratio1:1–1.585–9098–99.5
Temperature (°C)70–9086.198.9
Reaction Time (h)1–1.584–8897–99

Role of Alternative Reducing Agents

Iron, aluminum, and copper have been tested as substitutes for zinc. Aluminum in aqueous medium at 50°C achieved a 78% yield but required longer reaction times (3–4 hours). Copper catalysts, while effective, introduced impurities due to partial oxidation, necessitating additional purification steps.

Thermal Decomposition of 1,1,2-Trifluoro-1,2-Dichloroethane

Pyrolysis of 1,1,2-trifluoro-1,2-dichloroethane (C₂F₃Cl₂H) in a flow reactor at 973–1123 K produces trifluorochloroethylene (C₂F₃Cl) and hydrogen chloride. Under diluted aqueous vapor conditions, the selectivity toward C₂F₃Cl reaches 80–90% at 85–95% conversion. Side products such as 1,2-difluorodichloroethylene (C₂F₂Cl₂) and hexafluoro-1,3-butadiene (C₄F₆) form via radical recombination but are suppressed by optimizing surface-to-volume ratios and adding radical inhibitors like propylene.

Table 2: Key Pyrolysis Parameters and Outcomes

Temperature (K)Contact Time (s)Conversion (%)Selectivity to C₂F₃Cl (%)
9730.156575
10730.159288
11230.159782

Catalytic Approaches and Mechanistic Insights

Heterogeneous Catalysis

Nickel and palladium catalysts on alumina supports enhance dehydrofluorination rates. For example, Pd/Al₂O₃ at 300°C converts 1,1,2-trifluoro-1-chloroethane to 1,1,2-trifluoroethylene, which dimerizes to form the target butadiene. Surface-mediated reactions reduce hexafluoro-1,3-butadiene byproducts to <1% in industrial settings.

Radical Inhibition Strategies

Adding 1–2 mol% propylene (C₃H₆) quenches CF₂ and CFCl radicals, curtailing side reactions. This increases the main product yield by 12–15% in flow reactors.

Solvent Effects and Purification Techniques

Aqueous vs. Organic Solvents

Comparative studies demonstrate that water outperforms dimethyl sulfoxide (DMSO) and CFC-113 in zinc-mediated reactions. DMSO systems require post-reaction neutralization and extraction, lowering yields to 65–70%. In contrast, aqueous phases enable straightforward phase separation and distillation, achieving >99% purity.

Distillation Protocols

Fractional distillation under reduced pressure (50–100 mmHg) isolates this compound from chlorinated byproducts. A reflux ratio of 5:1 in a 20-tray column yields 99.2% purity.

Industrial Applications and Scalability

The compound’s low dielectric constant and thermal stability make it valuable for:

  • Fluoroelastomers : Copolymerization with vinylidene fluoride enhances chemical resistance.

  • Pharmaceutical Intermediates : Serves as a dienophile in Diels-Alder reactions to synthesize fluorinated heterocycles.

Pilot-scale trials using continuous flow reactors achieved 500 kg/day output with 83% yield, validating commercial viability .

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